Regioisomeric Dimethoxy Substitution Pattern: 3,4- vs. 3,5-Position Defines Target Binding
The sole structural difference between the 3,4-dimethoxy target compound and its closest analog, 3,5-dimethoxy-N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)benzamide (CAS not available), is the position of the second methoxy group on the benzamide ring. In the broader N-thiazol-2-yl-benzamide patent landscape, this seemingly minor regioisomeric variation is explicitly shown to modulate adenosine A2A receptor affinity from inactive (Ki > 1 µM) to low nanomolar (Ki < 50 nM) depending on the substitution pattern [1]. While direct comparative binding data for this specific pair are not publicly disclosed, class-wide structure-activity relationships (SAR) indicate that 3,4-dimethoxy substitution yields a distinct electronic and steric environment compared to 3,5-dimethoxy, potentially leading to divergent pharmacological profiles [1].
| Evidence Dimension | Adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not explicitly reported; predicted to differ from 3,5-isomer based on patent SAR |
| Comparator Or Baseline | 3,5-dimethoxy isomer: not reported; other N-thiazol-2-yl-benzamide congeners range from <50 nM to >1 µM depending on substitution |
| Quantified Difference | Unable to calculate; class-level SAR infers potential for significant affinity shift |
| Conditions | In vitro radioligand binding assay; CHO cells expressing human A2A receptor (patent EP1803455A1) |
Why This Matters
For researchers developing selective A2A antagonists, procuring the correct regioisomer is critical because even a single methoxy positional shift can dictate whether a compound is an active lead or an inactive control.
- [1] Glaxo Group Limited. N-Thiazol-2-yl-benzamide derivatives. EP1803455A1, 2007. View Source
